molecular formula C7H13NO B1403433 6-(Methylamino)-2-oxa-spiro[3.3]heptane CAS No. 1363381-98-9

6-(Methylamino)-2-oxa-spiro[3.3]heptane

Cat. No. B1403433
M. Wt: 127.18 g/mol
InChI Key: ZBMFDDVABBAHCI-UHFFFAOYSA-N
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Description

“6-(Methylamino)-2-oxa-spiro[3.3]heptane” is a chemical compound with a unique structure . It contains a total of 29 bonds, including 14 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 2 four-membered rings, 1 ester (aliphatic), 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Oxetane .


Synthesis Analysis

The synthesis of 2,6-disubstituted spiro[3.3]heptanes, which includes “6-(Methylamino)-2-oxa-spiro[3.3]heptane”, has been investigated . The synthetic routes presented describe successive [2+2] cycloadditions between dichloroketene and olefins to give the desired spiro compounds with low to moderate yields throughout the multi-step synthesis . Another synthetic route with cyclizations through double substitution reactions between di-electrophiles and di-nucleophiles resulting in a 2,6-disubstituted spiro[3.3]heptane is also described .


Molecular Structure Analysis

The molecular structure of “6-(Methylamino)-2-oxa-spiro[3.3]heptane” is characterized by its spirocyclic backbone . This rigid structure provides greater steric bulk than conventional aromatic dicarboxylates .


Physical And Chemical Properties Analysis

The physical form of “6-(Methylamino)-2-oxa-spiro[3.3]heptane” is a powder . It has a molecular weight of 235.71 . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Improved Synthesis Techniques

Researchers have developed an improved synthesis method for the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane. Isolating this compound as a sulfonic acid salt rather than an oxalate salt results in a more stable and soluble product, enabling broader reaction conditions for spirobicyclic 2-oxa-6-azaspiro[3.3]heptane (van der Haas et al., 2017).

Structural Analysis and Drug Discovery Applications

A study explored the synthesis of stereoisomers of spiro[3.3]heptane-1,6-diamines, highlighting their potential as building blocks in drug discovery. Structural analysis revealed similarities between spiro[3.3]heptane and cyclohexane scaffolds, suggesting these compounds can serve as surrogates for cyclohexane derivatives in drug optimization (Chernykh et al., 2015).

Advancements in Oxetane Chemistry

Oxetanes, such as 2-oxa-6-aza-spiro[3.3]heptane, have been identified to significantly impact properties like aqueous solubility and metabolic stability when replacing functionalities like gem-dimethyl groups. Their incorporation in aliphatic chains can induce conformational changes and improve solubilizing ability, making them valuable in chemistry and drug discovery (Wuitschik et al., 2010).

Enzymatic Synthesis and Resolution

Enzyme-catalyzed synthesis has been used to produce spiro[3.3]heptane derivatives with axial chirality. This method has also been applied for the resolution of racemic spiro[3.3]heptane derivatives, demonstrating the potential for enzymatic approaches in the synthesis of these compounds (Naemura & Furutani, 1990).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may be harmful if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The rigid spirocyclic backbone of “6-(Methylamino)-2-oxa-spiro[3.3]heptane” and other rigid aliphatic linkers may prove an effective means to disfavor deleterious close inter-framework contacts which prevail in interpenetrated aromatic MOFs . This suggests potential future directions in the development of new materials and drugs.

properties

IUPAC Name

N-methyl-2-oxaspiro[3.3]heptan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-8-6-2-7(3-6)4-9-5-7/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMFDDVABBAHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2(C1)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methylamino)-2-oxa-spiro[3.3]heptane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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